N-(2H-tetraazol-5-yl)-N-[4-(2-thienylmethoxy)benzyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2H-tetraazol-5-yl)-N-[4-(2-thienylmethoxy)benzyl]amine, also known as TATB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TATB is a heterocyclic compound that contains a tetrazole ring and a thienylmethoxybenzyl group.
Wissenschaftliche Forschungsanwendungen
N-(2H-tetraazol-5-yl)-N-[4-(2-thienylmethoxy)benzyl]amine has been extensively studied for its potential applications in various scientific fields. One of the major applications of N-(2H-tetraazol-5-yl)-N-[4-(2-thienylmethoxy)benzyl]amine is in the field of explosives. N-(2H-tetraazol-5-yl)-N-[4-(2-thienylmethoxy)benzyl]amine has been found to have superior explosive properties compared to other commonly used explosives. N-(2H-tetraazol-5-yl)-N-[4-(2-thienylmethoxy)benzyl]amine is also being studied for its potential applications in the field of medicine. Studies have shown that N-(2H-tetraazol-5-yl)-N-[4-(2-thienylmethoxy)benzyl]amine has anti-inflammatory and anti-cancer properties. N-(2H-tetraazol-5-yl)-N-[4-(2-thienylmethoxy)benzyl]amine is also being investigated for its potential use as a drug delivery system.
Wirkmechanismus
The mechanism of action of N-(2H-tetraazol-5-yl)-N-[4-(2-thienylmethoxy)benzyl]amine is not fully understood. Studies have shown that N-(2H-tetraazol-5-yl)-N-[4-(2-thienylmethoxy)benzyl]amine interacts with specific receptors in the body, which leads to the activation of various signaling pathways. These signaling pathways are responsible for the various biological effects of N-(2H-tetraazol-5-yl)-N-[4-(2-thienylmethoxy)benzyl]amine.
Biochemical and Physiological Effects
N-(2H-tetraazol-5-yl)-N-[4-(2-thienylmethoxy)benzyl]amine has been found to have various biochemical and physiological effects. Studies have shown that N-(2H-tetraazol-5-yl)-N-[4-(2-thienylmethoxy)benzyl]amine has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. N-(2H-tetraazol-5-yl)-N-[4-(2-thienylmethoxy)benzyl]amine has also been found to have anti-cancer properties and can inhibit the growth of cancer cells. Additionally, N-(2H-tetraazol-5-yl)-N-[4-(2-thienylmethoxy)benzyl]amine has been found to have antioxidant properties and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(2H-tetraazol-5-yl)-N-[4-(2-thienylmethoxy)benzyl]amine in lab experiments is its superior explosive properties. N-(2H-tetraazol-5-yl)-N-[4-(2-thienylmethoxy)benzyl]amine is also relatively stable and can be stored for long periods of time. However, N-(2H-tetraazol-5-yl)-N-[4-(2-thienylmethoxy)benzyl]amine is highly toxic and requires special handling procedures. N-(2H-tetraazol-5-yl)-N-[4-(2-thienylmethoxy)benzyl]amine is also expensive to produce, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2H-tetraazol-5-yl)-N-[4-(2-thienylmethoxy)benzyl]amine. One area of research is the development of new explosives based on N-(2H-tetraazol-5-yl)-N-[4-(2-thienylmethoxy)benzyl]amine. Researchers are also investigating the use of N-(2H-tetraazol-5-yl)-N-[4-(2-thienylmethoxy)benzyl]amine as a drug delivery system. Additionally, studies are being conducted to further understand the mechanism of action of N-(2H-tetraazol-5-yl)-N-[4-(2-thienylmethoxy)benzyl]amine and to identify new potential applications for this compound.
Conclusion
In conclusion, N-(2H-tetraazol-5-yl)-N-[4-(2-thienylmethoxy)benzyl]amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of N-(2H-tetraazol-5-yl)-N-[4-(2-thienylmethoxy)benzyl]amine involves a multi-step process, and N-(2H-tetraazol-5-yl)-N-[4-(2-thienylmethoxy)benzyl]amine has been found to have superior explosive properties compared to other commonly used explosives. N-(2H-tetraazol-5-yl)-N-[4-(2-thienylmethoxy)benzyl]amine has also been found to have anti-inflammatory, anti-cancer, and antioxidant properties, and is being investigated for its potential use as a drug delivery system. While N-(2H-tetraazol-5-yl)-N-[4-(2-thienylmethoxy)benzyl]amine has several advantages for lab experiments, it is also highly toxic and requires special handling procedures. There are several future directions for the study of N-(2H-tetraazol-5-yl)-N-[4-(2-thienylmethoxy)benzyl]amine, including the development of new explosives and the investigation of its mechanism of action in various biological systems.
Synthesemethoden
The synthesis of N-(2H-tetraazol-5-yl)-N-[4-(2-thienylmethoxy)benzyl]amine involves a multi-step process that starts with the reaction of 2,5-dimercapto-1,3,4-thiadiazole with potassium hydroxide to form potassium 2,5-dimercapto-1,3,4-thiadiazole. This intermediate is then reacted with 2-bromo-4'-methoxybenzyl chloride to form 2-(4'-methoxybenzylthio)-5-mercapto-1,3,4-thiadiazole. The final step involves the reaction of 2-(4'-methoxybenzylthio)-5-mercapto-1,3,4-thiadiazole with sodium azide to form N-(2H-tetraazol-5-yl)-N-[4-(2-thienylmethoxy)benzyl]amine.
Eigenschaften
Molekularformel |
C13H13N5OS |
---|---|
Molekulargewicht |
287.34 g/mol |
IUPAC-Name |
N-[[4-(thiophen-2-ylmethoxy)phenyl]methyl]-2H-tetrazol-5-amine |
InChI |
InChI=1S/C13H13N5OS/c1-2-12(20-7-1)9-19-11-5-3-10(4-6-11)8-14-13-15-17-18-16-13/h1-7H,8-9H2,(H2,14,15,16,17,18) |
InChI-Schlüssel |
WGYMTQOLTCUDRP-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)COC2=CC=C(C=C2)CNC3=NNN=N3 |
Kanonische SMILES |
C1=CSC(=C1)COC2=CC=C(C=C2)CNC3=NNN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.